Ac7c β‑Turn Selectivity
X‑ray crystallography and ¹H NMR studies demonstrate that peptides incorporating Ac7c preferentially fold into β‑bend (type‑I/III and type‑II) and 3₁₀‑helical conformations, stabilized by intramolecular 4→1 hydrogen bonds [1][2]. In contrast, the five‑membered Ac5c and six‑membered Ac6c residues favor different φ/ψ dihedral angle distributions, with Ac5c promoting 3₁₀‑helices and Ac6c favoring α‑helical motifs [3]. The cycloheptane ring of Ac7c adopts a twist‑chair conformation in all studied peptides, providing a unique structural scaffold [1].
| Evidence Dimension | Preferred peptide backbone conformation |
|---|---|
| Target Compound Data | β‑turn (type‑I/III) and 3₁₀‑helix (Boc‑Aib‑Ac7c‑NHMe forms type‑I/III β‑turn; Boc‑Pro‑Ac7c‑Ala‑OMe forms type‑II β‑turn) |
| Comparator Or Baseline | Ac5c: predominantly 3₁₀‑helix; Ac6c: predominantly α‑helix (literature data for Acnc peptides) |
| Quantified Difference | Ac7c uniquely induces β‑turn conformations not populated by Ac5c or Ac6c residues |
| Conditions | X‑ray crystallography (solid state) and ¹H NMR in CDCl₃ and (CD₃)₂SO; IR in CDCl₃ |
Why This Matters
The ability of Ac7c to enforce a β‑turn geometry enables deliberate design of reverse‑turn peptidomimetics, a property not accessible with the smaller‑ring analogs, directly influencing procurement for foldamer and drug‑discovery projects.
- [1] Benedetti, E., Di Blasio, B., Iacovino, R., Menchise, V., Saviano, M., Pedone, C., Bonora, G. M., Ettorre, A., Graci, L., Formaggio, F., Crisma, M., Valle, G., & Toniolo, C. (1997). Conformational restriction through Cαi ←→ Cαi cyclization: 1-aminocycloheptane-1-carboxylic acid (Ac7c). Journal of the Chemical Society, Perkin Transactions 2, 1997, 2023-2032. View Source
- [2] Valle, G., Crisma, M., Toniolo, C., Rao, S. R. B., Sukumar, M., & Balaram, P. (1991). Stereochemistry of peptides containing 1-aminocycloheptane-1-carboxylic acid (Ac7c). International Journal of Peptide and Protein Research, 38(6), 511-518. View Source
- [3] Toniolo, C., Crisma, M., Valle, G., Bonora, G. M., Polinelli, S., Becker, E. L., ... & Balaram, P. (1989). Conformationally restricted formyl methionyl tripeptide chemoattractants: a three-dimensional structure-activity study of analogs incorporating a C alpha,alpha-dialkylated glycine at position 2. Peptide Research, 2(4), 275-281. View Source
